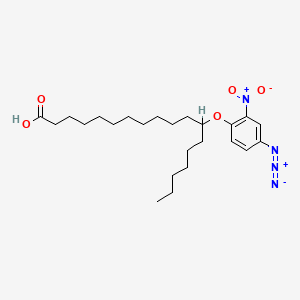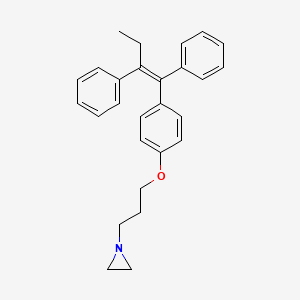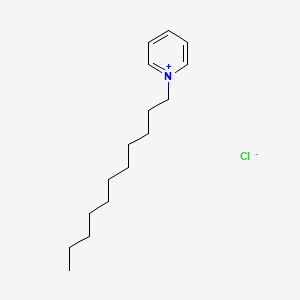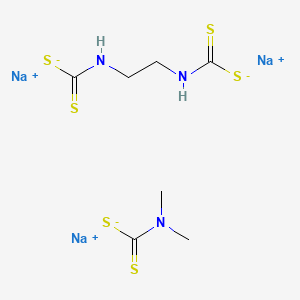
2-(2-methoxyphenyl)-1-methyl-3,5-dinitro-2H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-1-methyl-3,5-dinitro-2H-pyridine is a member of methoxybenzenes.
Scientific Research Applications
Preparation and Structural Analysis
The chemical compound 2-(2-methoxyphenyl)-1-methyl-3,5-dinitro-2H-pyridine is not directly referenced in available literature; however, insights into its potential applications and relevance can be inferred from research on structurally similar compounds. Compounds with methoxyphenyl groups and pyridine derivatives have been extensively explored for their diverse applications in scientific research. These include the synthesis of complex molecules with potential biological activity, materials science, and the study of molecular structures and interactions.
Synthesis and Characterization : Pyridine derivatives are crucial in organic synthesis, offering a framework for developing pharmacologically active molecules, corrosion inhibitors, and materials with unique properties. For instance, pyridine derivatives have been synthesized and characterized to understand their structural and electronic configurations, aiding in the development of new materials and drugs (Wandas & Talik, 2013; Feng, 2011).
Corrosion Inhibition : Pyridine derivatives have been investigated for their corrosion inhibition properties, particularly in protecting metals in acidic environments. Such compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. This application is critical in industrial processes where metal longevity and durability are paramount (Ansari, Quraishi, & Singh, 2015; Sudheer & Quraishi, 2014).
Antimicrobial Activity : The synthesis of cyanopyridine and cyanopyrans derivatives and their evaluation against Mycobacterium tuberculosis and other microorganisms highlight the antimicrobial potential of pyridine derivatives. This suggests their use in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Vyas et al., 2009).
Insecticidal Activity : Research on pyridine derivatives has also demonstrated significant insecticidal activities. These compounds offer a basis for developing new, more effective insecticides with potentially less environmental impact compared to current options (Bakhite et al., 2014).
properties
Product Name |
2-(2-methoxyphenyl)-1-methyl-3,5-dinitro-2H-pyridine |
|---|---|
Molecular Formula |
C13H13N3O5 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-methyl-3,5-dinitro-2H-pyridine |
InChI |
InChI=1S/C13H13N3O5/c1-14-8-9(15(17)18)7-11(16(19)20)13(14)10-5-3-4-6-12(10)21-2/h3-8,13H,1-2H3 |
InChI Key |
OBQPGIJAIYVZLY-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C(C1C2=CC=CC=C2OC)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C=C(C1C2=CC=CC=C2OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



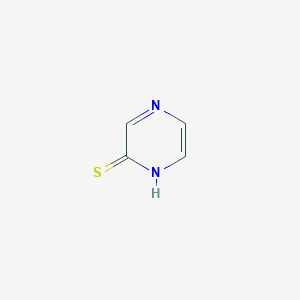
![8-(4-Hydroxy-3-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[2,3]thiopyrano[4,5-b]thiazole-2,5,7-trione](/img/structure/B1227528.png)
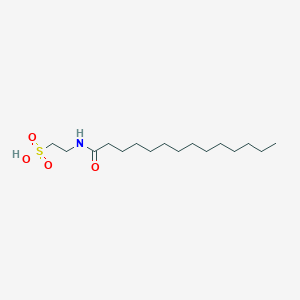
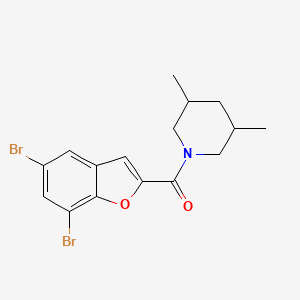
![Piperidine, 1-[(2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl]-4-methyl-](/img/structure/B1227531.png)


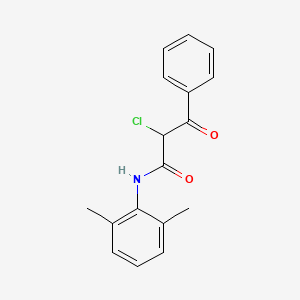
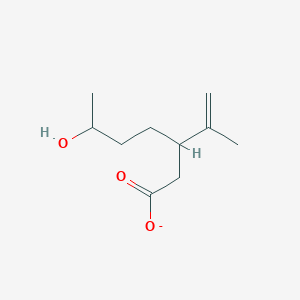
![4-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-3-nitrobenzoic acid methyl ester](/img/structure/B1227538.png)
